Cyclohexanone, 2-(2-ethoxyethyl)-
Description
Overview of Cyclohexanone (B45756) Derivatives as Research Subjects
Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. ontosight.ai The reactivity of the ketone group, coupled with the potential for functionalization at various positions on the ring, makes them versatile intermediates. ontosight.aiontosight.ai Researchers have extensively explored reactions such as aldol (B89426) condensations, Michael additions, and various cyclization reactions utilizing cyclohexanone scaffolds. google.comnih.gov These reactions have led to the synthesis of a diverse array of compounds, including natural products, pharmaceuticals, and materials with novel properties. ontosight.ainih.gov The ability to control the stereochemistry of these derivatives is also a key area of research, as different stereoisomers can exhibit vastly different biological activities. ontosight.ai
Significance of the Ethoxyethyl Moiety in Advanced Organic Synthesis Research
The ethoxyethyl (EE) group is a well-established protecting group in organic synthesis, particularly for alcohols. fiveable.melibretexts.orgyoutube.com Its primary function is to temporarily mask a reactive hydroxyl group, preventing it from interfering with reactions occurring at other sites within the molecule. wikipedia.org The EE group is valued for its ease of introduction and, crucially, its straightforward removal under mild acidic conditions, which ensures that other sensitive functional groups in the molecule remain intact. libretexts.orgyoutube.comwikipedia.org This "orthogonal" deprotection strategy is a cornerstone of modern multi-step organic synthesis, allowing for the selective manipulation of complex molecules. uwindsor.ca Beyond its role as a protecting group, the inclusion of an ethoxyethyl moiety can also influence the solubility and other physical properties of a molecule.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-ethoxyethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-8-7-9-5-3-4-6-10(9)11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXRUAVUOUIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452063 | |
| Record name | Cyclohexanone, 2-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-52-4 | |
| Record name | Cyclohexanone, 2-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving Cyclohexanone, 2 2 Ethoxyethyl
Reactions at the Carbonyl Functional Group
The polarized carbon-oxygen double bond is the primary site for nucleophilic attack. The stereochemical course of these additions is significantly influenced by the existing substituent at the C2 position.
Nucleophilic Addition Mechanisms
Nucleophilic addition to the carbonyl group of Cyclohexanone (B45756), 2-(2-ethoxyethyl)- is a fundamental transformation. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The stereoselectivity of this attack is a critical consideration. researchgate.net For cyclohexanones, nucleophiles can approach from two directions: an "axial" attack or an "equatorial" attack.
The presence of the 2-(2-ethoxyethyl) group creates a sterically hindered environment on one face of the carbonyl. Consequently, nucleophilic attack generally occurs from the less hindered face. researchgate.net For instance, the addition of hydride reagents or Grignard reagents will preferentially occur from the side opposite to the bulky ethoxyethyl group, leading to the formation of a major diastereomer. This stereochemical outcome is dictated by a combination of steric hindrance, which disfavors the equatorial approach on the substituted side, and electronic stabilizing interactions. researchgate.netacs.org
The general mechanism can be catalyzed by either acid or base.
Base-promoted addition: A strong nucleophile directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated. acs.org
Acid-catalyzed addition: The carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. This allows weaker nucleophiles to attack, followed by deprotonation to yield the final alcohol product. acs.org
Carbonyl Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the carbonyl group from reacting with strong bases or nucleophiles. libretexts.org The most common strategy for protecting ketones like Cyclohexanone, 2-(2-ethoxyethyl)- is the formation of an acetal (B89532), typically a cyclic acetal, due to its enhanced stability. chem-station.comlibretexts.org
Protection: The ketone is treated with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is reversible, and water is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the acetal product. organic-chemistry.org These acetal protecting groups are stable in neutral to strongly basic and reductive conditions. libretexts.orgchem-station.com
Deprotection: The carbonyl group can be regenerated by treating the acetal with aqueous acid. libretexts.org The mechanism is the reverse of acetal formation, involving acid-catalyzed hydrolysis. chemistrysteps.com This robust protection-deprotection protocol allows for selective transformations at other sites of the molecule without affecting the carbonyl group.
Reactions at the Alpha-Carbon Center
The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed to form a nucleophilic enolate intermediate. The asymmetry of Cyclohexanone, 2-(2-ethoxyethyl)- means that two different enolates can be formed, leading to different products.
Alpha-Halogenation Pathways
The alpha-carbons of Cyclohexanone, 2-(2-ethoxyethyl)- can be halogenated under both acidic and basic conditions, proceeding through enol or enolate intermediates, respectively. libretexts.org The regioselectivity of the reaction is highly dependent on the catalytic conditions. wikipedia.org
Acid-Catalyzed Halogenation: This reaction proceeds via the formation of the thermodynamically more stable enol. For an unsymmetrical ketone, this is the more substituted enol. stackexchange.com Therefore, in the presence of an acid catalyst and a halogen (Br₂, Cl₂), halogenation of Cyclohexanone, 2-(2-ethoxyethyl)- will occur preferentially at the more substituted C2 position. The reaction typically results in monohalogenation because the introduced electron-withdrawing halogen atom destabilizes the transition state for further enol formation. pressbooks.pubyoutube.com
Base-Promoted Halogenation: In the presence of a base, an enolate is formed. The base will preferentially abstract the more acidic, yet sterically less hindered, proton. stackexchange.com For Cyclohexanone, 2-(2-ethoxyethyl)-, the C6 protons are less sterically hindered than the C2 proton. Thus, under basic conditions, halogenation occurs primarily at the C6 position. A key difference from the acid-catalyzed pathway is that the product is more reactive than the starting material. The electron-withdrawing halogen increases the acidity of the remaining alpha-protons, often leading to multiple halogenations at the same carbon if excess halogen and base are used. libretexts.orgpressbooks.pub
| Condition | Intermediate | Site of Halogenation | Typical Outcome |
|---|---|---|---|
| Acidic (e.g., CH₃COOH) | More substituted enol (at C2) | C2 (more substituted) | Monohalogenation |
| Basic (e.g., NaOH) | Less substituted enolate (at C6) | C6 (less substituted) | Polyhalogenation possible |
Enolate Formation and Alkylation Mechanisms
The alkylation of Cyclohexanone, 2-(2-ethoxyethyl)- proceeds through an enolate intermediate and is a powerful method for forming new carbon-carbon bonds. libretexts.org The regioselectivity of the alkylation is determined by which enolate is formed: the kinetic or the thermodynamic enolate. pharmaxchange.infoudel.edu
Kinetic Enolate: Formation of the kinetic enolate is favored under conditions that are rapid, irreversible, and at low temperatures. youtube.com This involves using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). ochemacademy.com The base removes the most accessible proton, which is at the less-substituted C6 position. Subsequent reaction of this kinetic enolate with an alkyl halide (e.g., methyl iodide) results in alkylation at the C6 position. libretexts.org
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is the more substituted one. Its formation is favored under conditions that allow for equilibrium to be established. masterorganicchemistry.com This typically involves using a weaker base (e.g., sodium ethoxide) at higher temperatures. ochemacademy.com Under these conditions, the enolate forms preferentially at the C2 position, and subsequent alkylation yields the 2,2-disubstituted cyclohexanone.
The alkylation itself is an Sₙ2 reaction and is thus most efficient with primary or methyl halides. libretexts.org
| Control | Conditions | Enolate Formed | Alkylation Site |
|---|---|---|---|
| Kinetic | LDA, THF, -78 °C | Less substituted (C6) | C6 |
| Thermodynamic | NaOEt, EtOH, Room Temp. | More substituted (C2) | C2 |
Keto-Enol Tautomerism Dynamics and Solvent Effects
Cyclohexanone, 2-(2-ethoxyethyl)- exists in equilibrium with its enol tautomers. Tautomers are constitutional isomers that readily interconvert. In this case, two different enol forms are possible: one with the double bond between C1 and C2, and another between C1 and C6. The position of this equilibrium is significantly influenced by the solvent. rsc.org
Research on analogous 2-substituted cyclohexanones, such as 2-acetylcyclohexanone, has shown that the enol content is highly dependent on the solvent's properties. researchgate.netsigmaaldrich.com
Aprotic Solvents: In aprotic solvents like dioxane or carbon tetrachloride, the enol form is generally more favored. researchgate.net This is because the enol can be stabilized by an internal hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, an interaction that is not disrupted by solvent hydrogen bonding.
Protic Solvents: In polar, protic solvents like water or ethanol (B145695), the keto form is typically dominant. These solvents can hydrogen-bond with the carbonyl oxygen of the keto form, stabilizing it. At the same time, they disrupt the internal hydrogen bond that stabilizes the enol form, thus shifting the equilibrium toward the keto tautomer. missouri.edu
Studies on similar systems like 2-nitrocyclohexanone (B1217707) have further demonstrated that solvent effects on the rates of enolization and ketonization are largely entropic in origin. rsc.orgresearchgate.net It is expected that for Cyclohexanone, 2-(2-ethoxyethyl)-, the equilibrium will shift towards the enol forms in less polar, aprotic solvents and towards the keto form in polar, protic solvents.
Reactions of the Ethoxyethyl Side Chain
The ethoxyethyl side chain presents two primary sites for chemical reactions: the ether linkage and the terminal ethyl group.
The ether group within the 2-(2-ethoxyethyl)- side chain is relatively inert but can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a nucleophilic substitution mechanism, either SN1 or SN2, depending on the reaction conditions and the structure of the ether. wikipedia.orgmasterorganicchemistry.com
The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent pathway depends on the nature of the carbon atoms attached to the ether oxygen. In the case of Cyclohexanone, 2-(2-ethoxyethyl)-, both carbons flanking the ether oxygen are primary. Therefore, the cleavage is expected to follow an SN2 mechanism. masterorganicchemistry.comlibretexts.org
In this SN2 pathway, a nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon atom. libretexts.org The two potential sites for nucleophilic attack are the ethyl group and the ethylene group attached to the cyclohexanone ring. The terminal ethyl group is less sterically hindered, making it the preferred site of attack. The reaction would yield 2-(2-hydroxyethyl)cyclohexanone and a haloethane. If an excess of the hydrohalic acid is used, the initially formed alcohol can be subsequently converted into the corresponding dihalo-compound. libretexts.org
Table 1: Mechanistic Pathways for Ether Cleavage
| Mechanism | Substrate Requirement | Key Steps | Application to Cyclohexanone, 2-(2-ethoxyethyl)- |
|---|---|---|---|
| SN2 | Primary or methyl alkyl groups attached to the ether. masterorganicchemistry.com | 1. Protonation of ether oxygen. 2. Concerted nucleophilic attack at the less hindered carbon, displacing an alcohol. masterorganicchemistry.com | Dominant pathway. Attack by halide at the terminal ethyl group. |
| SN1 | Tertiary, benzylic, or allylic group attached to the ether. masterorganicchemistry.comlibretexts.org | 1. Protonation of ether oxygen. 2. Loss of the alcohol leaving group to form a stable carbocation. 3. Nucleophilic attack on the carbocation. | Not favored due to the formation of unstable primary carbocations. |
Re-formation of the ether linkage, while mechanistically the reverse of cleavage, is synthetically challenging under these conditions and typically requires different strategies, such as the Williamson ether synthesis, which is not discussed here.
The terminal ethyl group of the side chain is generally unreactive. However, under certain oxidative conditions, transformations can be initiated. While specific studies on Cyclohexanone, 2-(2-ethoxyethyl)- are scarce, analogous transformations on other ethyl-substituted compounds suggest potential pathways. For instance, powerful oxidizing agents could potentially lead to the oxidation of the terminal methyl group to a carboxylic acid, although this would require harsh conditions that would likely also affect the cyclohexanone ring.
Another potential transformation involves radical reactions. For example, free-radical halogenation could occur at the terminal ethyl group, but this process typically lacks selectivity and would likely also affect the cyclohexanone ring, which has multiple secondary hydrogens.
Catalytic Reaction Pathways
Transition metals are effective catalysts for both the reduction and oxidation of the cyclohexanone moiety. mdpi.commdpi.com
Reduction: The carbonyl group of Cyclohexanone, 2-(2-ethoxyethyl)- can be reduced to a secondary alcohol, 2-(2-ethoxyethyl)cyclohexanol. evitachem.com This is commonly achieved through catalytic hydrogenation. Typical catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). evitachem.com The reaction proceeds by the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.
Oxidation: The oxidation of the cyclohexanone ring can lead to various products, including dicarboxylic acids like adipic acid, which is a key industrial chemical. While specific studies on Cyclohexanone, 2-(2-ethoxyethyl)- are not widely reported, research on similar substituted cyclohexanones provides insight. Vanadium-containing heteropolyanions have been shown to catalyze the oxidation of 2-methylcyclohexanone (B44802) using molecular oxygen. acs.org Dawson-type polyoxometalates have also been used with hydrogen peroxide to oxidize cyclohexanone and cyclohexanol (B46403) to a mixture of mono- and di-acids. researchgate.net Transition metal oxodiperoxo complexes have also been investigated for the selective oxidation of cyclohexane (B81311) to a mixture of cyclohexanol and cyclohexanone. mdpi.comnih.gov These catalytic systems could potentially be adapted for the oxidative cleavage of the Cyclohexanone, 2-(2-ethoxyethyl)- ring.
Table 2: Examples of Transition Metal-Catalyzed Reactions on Cyclohexanone Systems
| Reaction Type | Catalyst System | Reagents | Typical Product(s) | Reference |
|---|---|---|---|---|
| Reduction | Palladium on Carbon (Pd/C) | H₂ | 2-(2-ethoxyethyl)cyclohexanol | evitachem.com |
| Oxidation | Vanadium-containing heteropolyanions | O₂ | Dicarboxylic acids | acs.org |
| Oxidation | Dawson-type polyoxometalates | H₂O₂ | Adipic acid, Glutaric acid, etc. | researchgate.net |
| Oxidation | UiO-67-KVO(O₂)₂ | TBHP | Cyclohexanol, Cyclohexanone | mdpi.com |
Organocatalysis, the use of small organic molecules as catalysts, provides powerful methods for the asymmetric functionalization of ketones. nih.govyoutube.com For Cyclohexanone, 2-(2-ethoxyethyl)-, the α-protons are rendered acidic by the adjacent carbonyl group, allowing it to form nucleophilic enamine or enolate intermediates.
Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that can activate ketones. youtube.com The catalyst reacts with the ketone to form a chiral enamine. This enamine can then react with various electrophiles in a stereocontrolled manner. Potential transformations for Cyclohexanone, 2-(2-ethoxyethyl)- include:
Aldol (B89426) Reactions: Reaction with aldehydes to form β-hydroxy ketones.
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds. evitachem.com
Mannich Reactions: Reaction with imines to form β-amino carbonyl compounds.
For instance, research on the organocatalytic cascade reaction of 2-nitrocyclohexanone with α,β-unsaturated aldehydes has demonstrated the formation of complex bicyclic products with high enantioselectivity. nih.gov This highlights the potential for using organocatalysis to construct complex molecular architectures starting from substituted cyclohexanones like Cyclohexanone, 2-(2-ethoxyethyl)-. The activation occurs via an iminium-ion intermediate formed between the catalyst and the aldehyde, which then reacts with the enolate of the cyclohexanone derivative. nih.govnih.govyoutube.com
Photochemical Reaction Mechanisms
The photochemistry of ketones is a rich field dominated by the Norrish Type I and Norrish Type II reactions. wikipedia.org Upon absorption of UV light, the carbonyl group of Cyclohexanone, 2-(2-ethoxyethyl)- is promoted to an excited state (n→π*). acs.orguci.edu From this excited state, several reaction pathways are possible.
Norrish Type I Reaction: This pathway involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. wikipedia.orgyoutube.com For Cyclohexanone, 2-(2-ethoxyethyl)-, this α-cleavage would lead to the formation of a diradical intermediate. acs.org This diradical can then undergo several secondary reactions:
Decarbonylation: Loss of carbon monoxide to form an alkyl diradical, which can then cyclize or undergo hydrogen transfer.
Intramolecular Hydrogen Transfer: Abstraction of a hydrogen atom from another part of the chain to form an unsaturated aldehyde (e.g., 5-hexenal (B1605083) type products). acs.orguci.edu
Recombination: Re-formation of the starting ketone. acs.org
Norrish Type II Reaction: This reaction requires the presence of an abstractable γ-hydrogen atom. wikipedia.org The excited carbonyl group abstracts a hydrogen atom from the γ-position through a six-membered ring transition state, forming a 1,4-diradical. researchgate.net In Cyclohexanone, 2-(2-ethoxyethyl)-, there are γ-hydrogens available on both the cyclohexyl ring and the ethoxyethyl side chain. Abstraction from the side chain is plausible and would lead to a 1,4-diradical that could subsequently cleave (β-scission) to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org
The specific products formed will depend on the reaction conditions and the stability of the various radical intermediates. scispace.com
Table 3: Primary Photochemical Processes for Cyclohexanone, 2-(2-ethoxyethyl)-
| Reaction Type | Initial Step | Key Intermediate | Potential Products | Reference |
|---|---|---|---|---|
| Norrish Type I | α-cleavage of C-C bond adjacent to carbonyl. wikipedia.org | Acyl-alkyl diradical. acs.org | Unsaturated aldehydes, decarbonylated products. | acs.orguci.edu |
| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl. researchgate.net | 1,4-diradical. wikipedia.org | Enol + alkene (from cleavage), cyclobutanol (from cyclization). | wikipedia.orgresearchgate.net |
Norrish Type I Cleavage and Associated Diradical Intermediates
The Norrish Type I reaction is a primary photochemical process for aldehydes and ketones, initiated by the absorption of light. wikipedia.org This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical intermediates. wikipedia.org For an unsymmetrical ketone like Cyclohexanone, 2-(2-ethoxyethyl)-, this α-scission can theoretically occur on either side of the carbonyl group. However, cleavage typically favors the formation of the more stable radical pair.
Upon photoexcitation, typically to the first singlet state (S1) followed by intersystem crossing to the triplet state (T1), 2-substituted cyclohexanones undergo α-cleavage to generate a 1,6-diradical. uci.eduresearchgate.net This diradical is a key intermediate that dictates the subsequent reaction pathways and product distribution. The cleavage of the C1-C2 bond in Cyclohexanone, 2-(2-ethoxyethyl)- would result in a diradical species where one radical center is on the carbonyl carbon (an acyl radical) and the other is on the secondary carbon of the cyclohexane ring.
The resulting 1,6-diradical is not a static species; it can undergo several competing transformations:
Intramolecular Disproportionation: This can occur via two primary pathways. Hydrogen abstraction from the carbon adjacent to the acyl radical can lead to the formation of a ketene. Alternatively, hydrogen abstraction by the acyl radical from another part of the alkyl chain can result in an unsaturated aldehyde. For 2-substituted cyclohexanones, the formation of an unsaturated aldehyde is a common outcome. youtube.com
Decarbonylation: The acyl radical portion of the diradical can lose a molecule of carbon monoxide (CO) to form a new 1,5-diradical. This new diradical can then undergo cyclization to form a five-membered ring, in this case, a substituted cyclopentane.
Recombination: The initial diradical can recombine to reform the starting ketone. wikipedia.org This process can lead to racemization if the starting material is chiral.
The following table summarizes the potential key intermediates and products arising from the Norrish Type I cleavage of Cyclohexanone, 2-(2-ethoxyethyl)-.
| Intermediate/Product | Description of Formation |
| 1,6-Diradical | Formed by the homolytic cleavage of the C1-C2 bond upon photoexcitation. |
| (E/Z)-8-ethoxy-6-octenal | Formed via intramolecular hydrogen transfer within the 1,6-diradical, leading to an unsaturated aldehyde. |
| Ketene Intermediate | Formed through an alternative intramolecular hydrogen transfer pathway in the 1,6-diradical. |
| 1-(2-ethoxyethyl)cyclopentane | Results from the loss of carbon monoxide (decarbonylation) from the initial 1,6-diradical, followed by cyclization of the subsequent 1,5-diradical. |
Excited-State Dynamics and Photoproduct Formation Pathways
The photochemical reactivity of Cyclohexanone, 2-(2-ethoxyethyl)- is governed by the dynamics of its electronically excited states. The process begins with the absorption of a photon, which promotes the molecule from its ground electronic state (S0) to an excited singlet state (S1). wikipedia.org For many ketones, this S1 state is of n→π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. uci.edu
While some reactions can occur from the S1 state, it is common for ketones to undergo efficient intersystem crossing (ISC) to the lower-energy triplet state (T1). wikipedia.org The Norrish Type I cleavage of cyclic ketones like cyclohexanone predominantly occurs from the T1 state. uci.edu Theoretical studies on cyclohexanone have indicated a minimal barrier for ring-opening on the T1 potential energy surface, making this a very facile process. uci.edu
The lifetime of the excited state and the quantum yield of product formation are critical parameters. The presence of the ethoxyethyl substituent can influence these dynamics. The ether oxygen, for instance, could potentially affect the rate of intersystem crossing or interact with the radical centers in the diradical intermediate, thereby influencing its lifetime and partitioning between different reaction pathways.
Computational studies and experimental techniques like laser flash photolysis are instrumental in elucidating these ultrafast processes. They allow for the characterization of transient species, such as the excited triplet state and the diradical intermediates, and the determination of their lifetimes and reaction rates. The competition between disproportionation, decarbonylation, and recombination of the diradical intermediate ultimately determines the final distribution of photoproducts.
The expected photoproducts from the irradiation of Cyclohexanone, 2-(2-ethoxyethyl)- are based on the established reactivity of 2-substituted cyclohexanones.
| Photoproduct | General Formation Pathway |
| (E/Z)-8-ethoxy-6-octenal | Intramolecular hydrogen abstraction in the 1,6-diradical. |
| 1-(2-ethoxyethyl)cyclopentane | Decarbonylation of the 1,6-diradical followed by cyclization. |
| Starting Material (with potential racemization) | Recombination of the 1,6-diradical. |
Elimination Reactions and Stereochemical Considerations
Elimination reactions of cyclohexanone derivatives are highly dependent on the reaction conditions and the stereochemical arrangement of the substituents. For Cyclohexanone, 2-(2-ethoxyethyl)-, while the ethoxyethyl group is not a conventional leaving group for a base-induced elimination from the ring, the principles of stereochemistry in elimination reactions involving the cyclohexane ring are highly relevant.
In a typical E2 elimination reaction on a cyclohexane ring, a specific stereochemical requirement must be met: the leaving group and the β-hydrogen must be in an anti-periplanar (or anti-diaxial) arrangement. libretexts.orglibretexts.orgchemistrysteps.com This means that for the reaction to proceed, both the leaving group and the hydrogen to be eliminated must occupy axial positions on the cyclohexane chair conformation. youtube.com
This requirement has significant consequences for the regioselectivity and rate of elimination reactions in substituted cyclohexanes. libretexts.orglibretexts.org If the most stable chair conformation of the molecule does not place the leaving group in an axial position, the molecule must first flip to a less stable conformation for the elimination to occur. youtube.com This can lead to slower reaction rates and the formation of products that might not be predicted by Zaitsev's rule (which states that the more substituted alkene is the major product). libretexts.orgchemistrysteps.com
For Cyclohexanone, 2-(2-ethoxyethyl)-, any reaction that proceeds via an E2 mechanism at the α-position (for instance, if the hydroxyl group of an enol form were protonated and eliminated as water) would be subject to these stereochemical constraints. The bulky 2-(2-ethoxyethyl) group will have a strong preference for the equatorial position to minimize steric strain. This conformational preference would dictate which, if any, α-hydrogens could adopt an axial orientation for elimination.
Furthermore, the presence of the chiral center at C2 introduces another layer of stereochemical complexity. Reactions that involve the formation of an enol or enolate intermediate will result in the loss of the stereocenter at C2. Subsequent reactions of this planar intermediate can lead to the formation of diastereomeric products, and the stereochemical outcome will be influenced by the steric and electronic nature of the reactants and the reaction conditions.
The stereoselectivity of nucleophilic additions to the carbonyl group is also a key consideration. The approach of a nucleophile can occur from either the axial or equatorial face of the carbonyl group, leading to different stereoisomeric alcohol products. The preferred trajectory is often governed by a combination of steric hindrance and electronic effects, such as the Cieplak model, which considers the stabilization of the transition state by electron donation from adjacent σ-bonds. researchgate.net
Advanced Spectroscopic and Chromatographic Elucidation of Cyclohexanone, 2 2 Ethoxyethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For Cyclohexanone (B45756), 2-(2-ethoxyethyl)-, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
It is important to note that the following NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds, as experimental spectra for this specific molecule are not publicly available.
Proton (¹H) NMR for Molecular Connectivity
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The predicted ¹H NMR spectrum of Cyclohexanone, 2-(2-ethoxyethyl)- would exhibit distinct signals corresponding to the protons of the cyclohexanone ring and the ethoxyethyl side chain.
The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electron density around the protons. The protons on the cyclohexanone ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The proton at the C2 position, being adjacent to the carbonyl group and the ethoxyethyl substituent, would be expected to resonate at a slightly downfield-shifted position compared to the other ring protons. The protons of the ethoxyethyl group would show characteristic signals: a triplet for the methyl (CH₃) protons around 1.2 ppm, a quartet for the methylene (B1212753) (CH₂) protons of the ethoxy group around 3.5 ppm, and multiplets for the methylene protons of the ethyl bridge.
Predicted ¹H NMR Data for Cyclohexanone, 2-(2-ethoxyethyl)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (ethoxy) | ~1.2 | Triplet (t) | 3H |
| CH₂ (cyclohexanone, various) | ~1.5 - 2.1 | Multiplet (m) | 6H |
| CH (C2-cyclohexanone) | ~2.4 | Multiplet (m) | 1H |
| CH₂ (ethyl bridge) | ~1.6 & ~1.9 | Multiplet (m) | 2H |
| CH₂ (ethoxy) | ~3.5 | Quartet (q) | 2H |
| CH₂ (adjacent to ether O) | ~3.6 | Triplet (t) | 2H |
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Cyclohexanone, 2-(2-ethoxyethyl)- would give rise to a distinct signal in the ¹³C NMR spectrum.
The most downfield signal would be that of the carbonyl carbon (C=O) of the cyclohexanone ring, typically appearing in the range of 200-220 ppm. The carbons of the cyclohexanone ring would resonate in the range of 20-50 ppm. The carbons of the ethoxyethyl side chain would have characteristic chemical shifts, with the carbon of the methyl group appearing at the most upfield position (around 15 ppm) and the carbons bonded to the oxygen atom appearing further downfield (in the range of 60-70 ppm).
Predicted ¹³C NMR Data for Cyclohexanone, 2-(2-ethoxyethyl)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (cyclohexanone) | ~211.0 |
| CH (C2-cyclohexanone) | ~49.0 |
| CH₂ (cyclohexanone) | ~25.0 - 42.0 |
| CH₂ (ethyl bridge) | ~28.0 & ~35.0 |
| CH₂ (ethoxy) | ~66.0 |
| CH₂ (adjacent to ether O) | ~70.0 |
| CH₃ (ethoxy) | ~15.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Elucidation
Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton network within the cyclohexanone ring and the ethoxyethyl side chain. For instance, the quartet of the ethoxy methylene protons would show a correlation to the triplet of the methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the one-dimensional spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the ethyl bridge would show correlations to the carbonyl carbon and the carbons of the ethoxy group, confirming the attachment of the side chain to the cyclohexanone ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Electron Ionization (EI-MS) for Molecular Ion and Fragmentation Pattern Analysis
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺˙), corresponding to the intact molecule with one electron removed, and several fragment ion peaks.
For Cyclohexanone, 2-(2-ethoxyethyl)-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 170, corresponding to its molecular weight. The fragmentation pattern would be characteristic of a substituted cyclohexanone and an ether. Common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the ethoxyethyl side chain or other ring fragments.
McLafferty rearrangement: A characteristic rearrangement for ketones and ethers, which could lead to the formation of specific fragment ions.
Cleavage of the ether bond: Fragmentation of the C-O bonds in the ethoxyethyl group.
Predicted Key Fragments in the EI-MS of Cyclohexanone, 2-(2-ethoxyethyl)-
| m/z | Predicted Fragment | Fragmentation Pathway |
| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 125 | [M - OC₂H₅]⁺ | Loss of ethoxy group |
| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage, loss of ethoxyethyl radical |
| 73 | [C₄H₉O]⁺ | Cleavage of the ethoxyethyl side chain |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexanone ring |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals the vibrational frequencies of its bonds, which are characteristic of specific functional groups. For Cyclohexanone, 2-(2-ethoxyethyl)-, the key functional groups are the ketone (C=O) and the ether (C-O-C).
The IR spectrum of the parent compound, cyclohexanone, shows a prominent, sharp, and strong absorption peak for the C=O stretch around 1710 cm⁻¹. qiboch.com The presence of the 2-(2-ethoxyethyl)- substituent is expected to slightly shift this peak due to electronic and steric effects. Additionally, the spectrum will exhibit characteristic C-O stretching vibrations from the ether linkage, typically in the 1260-1000 cm⁻¹ region. qiboch.com The C-H stretching vibrations of the cyclohexyl ring and the ethyl group will appear in the 3000-2850 cm⁻¹ range.
A detailed analysis of the IR spectrum allows for the confirmation of the compound's primary structure by identifying these key functional groups.
Table 1: Expected Infrared Absorption Peaks for Cyclohexanone, 2-(2-ethoxyethyl)-
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1710 | C=O (Ketone) | Strong, sharp peak |
| 1260-1000 | C-O (Ether) | Medium to strong peak(s) |
| 3000-2850 | C-H (Alkyl) | Strong, multiple peaks |
| ~1450 | CH₂ Scissoring | Strong, sharp peak |
Note: The exact positions of the peaks can vary slightly depending on the specific environment and measurement conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For Cyclohexanone, 2-(2-ethoxyethyl)-, the most significant electronic transition is the n→π* transition of the carbonyl group (C=O). This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital.
Saturated ketones like cyclohexanone typically exhibit a weak absorption band in the UV region, around 280-300 nm, corresponding to this n→π* transition. The presence of the ethoxyethyl substituent is not expected to significantly alter the position of this absorption maximum (λ_max), as it does not introduce any new chromophores that would conjugate with the carbonyl group. The intensity of the absorption (molar absorptivity, ε) is generally low for this type of transition. Solvents of varying polarity can cause a slight shift in the λ_max.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For Cyclohexanone, 2-(2-ethoxyethyl)-, various chromatographic methods are employed to assess its purity and to analyze reaction mixtures during its synthesis.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of Cyclohexanone, 2-(2-ethoxyethyl)-, GC is used to determine its purity and to quantify its presence in a mixture. The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and its interaction with the stationary phase of the column. dnacih.com
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, is typically suitable for analyzing cyclohexanone derivatives. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification when compared to a known standard. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. dnacih.com
Table 2: Typical Gas Chromatography Parameters for Cyclohexanone Derivatives
| Parameter | Value/Type |
| Column | HP-5MS or similar |
| Carrier Gas | Helium |
| Injection Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Ramped, e.g., 50 °C to 250 °C |
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. dtic.mil
For Cyclohexanone, 2-(2-ethoxyethyl)-, GC-MS is invaluable for confirming its identity and for identifying any impurities or byproducts in a sample. The fragmentation pattern in the mass spectrum can be analyzed to deduce the structure of the molecule. For instance, common fragments would likely arise from the cleavage of the ethoxyethyl side chain and the fragmentation of the cyclohexanone ring. This technique is particularly useful in analyzing complex reaction mixtures where multiple products may be present. researchgate.net
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. chemistryhall.com In the synthesis of Cyclohexanone, 2-(2-ethoxyethyl)-, TLC can be used to track the consumption of the starting materials and the formation of the product over time. evitachem.com
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase. The resulting separated spots can be visualized under UV light or by using a staining agent. chemistryhall.com By comparing the TLC profile of the reaction mixture to that of the starting materials and the purified product, a chemist can determine when the reaction is complete.
Advanced Surface and Bulk Characterization Techniques in Related Materials Research
While the previously mentioned techniques focus on the molecular characterization of Cyclohexanone, 2-(2-ethoxyethyl)-, advanced surface and bulk characterization methods are crucial when this compound or its derivatives are incorporated into materials. montana.edu These techniques provide insights into the physical and chemical properties of the material at a larger scale.
Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to study the surface topography and morphology of materials containing cyclohexanone derivatives. researchgate.net X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms on the surface. montana.edu For bulk characterization, Thermogravimetric Analysis (TGA) can be employed to determine the thermal stability of the material, while X-ray Diffraction (XRD) can reveal its crystalline structure. montana.eduresearchgate.net In the context of functional materials, techniques like Fluorescence Lifetime Imaging (FLIM) can be used to understand the spatial distribution of functional groups within a material, which can be critical for its performance. wuttkescience.com These advanced characterization techniques are essential for the development and optimization of materials that utilize cyclohexanone-based compounds. aip.org
Computational Chemistry and Theoretical Modeling of Cyclohexanone, 2 2 Ethoxyethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of Cyclohexanone (B45756), 2-(2-ethoxyethyl)-. These calculations, based on the principles of quantum mechanics, allow for the detailed examination of its electronic distribution and energetic properties.
Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of medium-sized organic molecules like Cyclohexanone, 2-(2-ethoxyethyl)- due to its favorable balance of computational cost and accuracy. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.
For Cyclohexanone, 2-(2-ethoxyethyl)-, DFT studies, likely employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), would be instrumental in determining the preferred conformations of the ethoxyethyl substituent relative to the cyclohexanone ring. researchgate.net The calculations would reveal the interplay of steric and electronic effects governing the molecular geometry. Key predicted parameters would include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. While specific experimental data for this compound is scarce, theoretical predictions for analogous 2-substituted cyclohexanones provide a reliable reference. researchgate.nettandfonline.com
Table 1: Predicted Geometrical Parameters for Cyclohexanone, 2-(2-ethoxyethyl)- using DFT (Note: The following data is illustrative and based on theoretical calculations for analogous structures, as direct experimental or computational data for this specific molecule is not readily available in the literature.)
| Parameter | Predicted Value |
| C=O bond length | ~1.22 Å |
| C-C (ring) bond lengths | ~1.53 - 1.54 Å |
| C-O (ether) bond length | ~1.43 Å |
| C-C (side chain) bond lengths | ~1.52 - 1.53 Å |
| C-C=O bond angle | ~117° |
| O-C-C (ether) bond angle | ~109° |
DFT is also pivotal in predicting spectroscopic properties. For instance, calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to aid in structural confirmation. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, with the LUMO likely centered on the carbonyl group, indicating its susceptibility to nucleophilic attack.
Ab initio methods, while more computationally demanding than DFT, offer a higher level of theoretical accuracy for energetic calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain benchmark energetic data for key conformations and transition states of Cyclohexanone, 2-(2-ethoxyethyl)-.
These high-level calculations are particularly valuable for accurately determining the relative energies of different conformers, such as those arising from the rotation of the ethoxyethyl side chain and the chair-boat interconversion of the cyclohexanone ring. tandfonline.com For flexible molecules like this, a comprehensive potential energy surface scan using ab initio methods can identify all low-energy minima and the transition states connecting them, providing a detailed picture of the molecule's dynamic behavior. researchgate.net While full geometry optimizations at a high ab initio level might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate energetic ordering.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space and dynamic behavior of Cyclohexanone, 2-(2-ethoxyethyl)- over time, providing insights that are not accessible from static quantum chemical calculations.
The presence of a flexible ethoxyethyl side chain attached to a cyclohexanone ring suggests a complex conformational landscape for Cyclohexanone, 2-(2-ethoxyethyl)-. MD simulations can be used to explore this landscape by propagating the molecule's trajectory through time, allowing for the sampling of various accessible conformations. biorxiv.orgnih.govnih.gov
In such simulations, the 2-(2-ethoxyethyl) substituent can adopt either an axial or equatorial position relative to the cyclohexanone ring. For 2-substituted cyclohexanones, there is a delicate balance between steric repulsions and electronic interactions that determines the preferred conformation. tandfonline.com While bulky groups generally favor the equatorial position to minimize 1,3-diaxial interactions, electronic effects, such as dipole-dipole interactions and hyperconjugation, can sometimes stabilize the axial conformer. researchgate.nettandfonline.com MD simulations, particularly when combined with enhanced sampling techniques, can quantify the relative populations of the axial and equatorial conformers and the rotational isomers of the side chain, providing a statistically meaningful representation of the conformational ensemble at a given temperature. biorxiv.org
MD simulations are also invaluable for studying the dynamics of chemical reactions involving Cyclohexanone, 2-(2-ethoxyethyl)-. For instance, in studying a reaction like the reduction of the carbonyl group, MD can be used to simulate the approach of a reactant molecule and explore the potential reaction pathways.
On-the-fly MD simulations, where the forces are calculated quantum mechanically at each step, can provide detailed mechanistic insights, including the identification of short-lived intermediates and transition states. nih.govfigshare.com These simulations can elucidate the time scales of various reaction steps and predict product distributions. For example, in the context of photochemical reactions, MD simulations have been used to map out the complex reaction channels of cyclohexanone following photoexcitation. nih.govfigshare.com Similar approaches could be applied to understand the thermal or catalyzed reactions of Cyclohexanone, 2-(2-ethoxyethyl)-, providing a dynamic picture of the reaction mechanism that goes beyond the static view offered by transition state theory alone.
Electronic Structure Analysis
A detailed analysis of the electronic structure of Cyclohexanone, 2-(2-ethoxyethyl)- provides fundamental insights into its chemical behavior and reactivity. This analysis typically involves examining the distribution of electrons and the nature of chemical bonds within the molecule.
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic structure derived from quantum chemical calculations. For Cyclohexanone, 2-(2-ethoxyethyl)-, NBO analysis can quantify the charge distribution on each atom, revealing the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl and ether oxygens.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For the parent cyclohexanone molecule, computational studies using Density Functional Theory (DFT) have been performed to determine its frontier orbital energies. nih.govnih.gov These calculations provide a baseline for understanding the electronic properties of its derivatives.
Table 1: Calculated Frontier Molecular Orbital Energies for Cyclohexanone
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.0 |
| LUMO | 1.5 to 2.0 |
| HOMO-LUMO Gap | 8.0 to 9.0 |
Note: The values presented are approximate ranges derived from typical DFT calculations on cyclohexanone and may vary depending on the level of theory and basis set used.
The presence of the 2-(2-ethoxyethyl) substituent on the cyclohexanone ring is expected to influence the frontier orbital energies. The ethoxyethyl group is primarily an electron-donating group through an inductive effect. This would likely raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is expected to be less pronounced. Consequently, the HOMO-LUMO gap of Cyclohexanone, 2-(2-ethoxyethyl)- is predicted to be slightly smaller than that of cyclohexanone, suggesting a potential increase in reactivity.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering insights into charge transfer interactions and hyperconjugation.
In cyclohexanone, NBO analysis reveals a significant polarization of the carbonyl group, with the oxygen atom bearing a substantial negative charge and the carbonyl carbon carrying a positive charge. This charge distribution is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon.
Table 2: Representative Natural Population Analysis (NPA) Charges for Cyclohexanone
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.5 to -0.6 |
| C (carbonyl) | +0.4 to +0.5 |
Note: These are representative values from NBO calculations on cyclohexanone and can vary with the computational method.
Solvation Models and Solvent Effect Predictions on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational solvation models are used to predict these solvent effects. These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, which represent the solvent as a continuous medium with a specific dielectric constant.
For a polar molecule like Cyclohexanone, 2-(2-ethoxyethyl)-, solvent polarity is expected to play a crucial role in its reactivity. For reactions involving a change in dipole moment between the reactant and the transition state, polar solvents can stabilize or destabilize the transition state, thereby affecting the reaction rate. For instance, in nucleophilic addition reactions to the carbonyl group, the transition state is often more polar than the reactants. Therefore, polar solvents would be expected to stabilize the transition state and accelerate the reaction.
Computational studies using implicit solvation models like the Polarizable Continuum Model (PCM) on cyclohexanone and related ketones can provide quantitative predictions of how reaction barriers and thermodynamic stabilities change in different solvents. Such studies would be invaluable for optimizing reaction conditions for Cyclohexanone, 2-(2-ethoxyethyl)-.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds.
Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies of molecules. nih.govqiboch.com For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. researchgate.net
For cyclohexanone, calculated NMR chemical shifts generally show good agreement with experimental values. The carbonyl carbon exhibits a characteristic downfield shift. The predicted IR spectrum of cyclohexanone shows a strong absorption band corresponding to the C=O stretching vibration, typically calculated to be in the range of 1720-1750 cm⁻¹, which is consistent with experimental findings. qiboch.combartleby.com
Table 3: Predicted Spectroscopic Data for Cyclohexanone (Representative Values)
| Parameter | Predicted Value |
| ¹³C NMR (C=O) | ~210 ppm |
| ¹H NMR (alpha-H) | 2.2-2.4 ppm |
| IR (C=O stretch) | ~1740 cm⁻¹ |
Note: These values are illustrative and depend on the computational method and level of theory.
For Cyclohexanone, 2-(2-ethoxyethyl)-, the substituent would introduce additional signals in the NMR spectra. The chemical shifts of the ring protons and carbons would also be affected by the substituent's electronic and anisotropic effects. Similarly, the IR spectrum would exhibit additional bands corresponding to the vibrations of the ethoxyethyl group, such as C-O stretching and C-H bending modes.
The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). For cyclohexanone, the main absorption is due to the n → π* transition of the carbonyl group, which is typically observed in the near-UV region. mcmaster.ca
Computational studies can also predict the nonlinear optical (NLO) properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov Molecules with large NLO responses have potential applications in optoelectronic devices. researchgate.netmdpi.com For cyclohexanone, the NLO properties are generally modest.
Table 4: Predicted Electronic and NLO Properties for Cyclohexanone
| Property | Predicted Value |
| UV-Vis λmax (n→π*) | ~280-300 nm |
| First Hyperpolarizability (β) | Low |
Note: These are typical ranges from computational studies.
The 2-(2-ethoxyethyl) substituent is not expected to significantly alter the position of the n → π* absorption band, as it is not a chromophore. However, it might have a minor effect on the NLO properties. Detailed computational studies would be required to quantify this influence.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
As a synthetic intermediate, 2-(2-ethoxyethyl)cyclohexanone offers a platform for constructing more complex molecular architectures. Its bifunctional nature—possessing both a ketone and an ether—allows for a range of chemical transformations.
The cyclohexanone (B45756) framework is a fundamental building block in organic synthesis for creating intricate molecular structures. Research on related substituted cyclohexanones demonstrates their potential for constructing complex systems. For instance, various 3-substituted cyclohexanones have been utilized in the synthesis of bridged bicyclic nitrogen heterocycles, such as the 6-azabicyclo[3.2.1]octane scaffold. nih.gov This is achieved through enzyme-enabled intramolecular reactions that functionalize the cyclohexanone ring. nih.gov Such transformations highlight the capability of the cyclohexanone core to serve as a template for building polycyclic and heterocyclic frameworks.
Furthermore, cascade reactions involving substituted cyclohexanones can lead to the formation of other complex heterocyclic systems, like tetrahydrochromen-4-ones. beilstein-journals.org The reactivity of the ketone and the alpha-carbons on the cyclohexanone ring allows for sequential bond-forming events, enabling the construction of fused ring systems. These examples with analogous compounds underscore the potential of 2-(2-ethoxyethyl)cyclohexanone to serve as a starting material for novel, complex molecules of potential interest in medicinal chemistry and materials science.
The structural motif of 2-(alkoxyalkyl)cyclohexanones is highly relevant in the synthesis of specialized bioactive molecules. A notable example is found in the enantioselective total synthesis of (R)-α-Lipoic Acid, a vital antioxidant. In this synthesis, the closely related compound, (±)-2-(2-methoxyethyl)cyclohexanone, serves as a key intermediate. Researchers have developed a method for thermodynamically controlled deracemization of this precursor, converting the racemic mixture into the desired R-isomer with a high yield (90%) and excellent enantiomeric excess (99% ee). This process is crucial for obtaining the biologically active form of lipoic acid. The successful use of the methoxy-analogue strongly suggests that 2-(2-ethoxyethyl)cyclohexanone could be a viable precursor for synthesizing lipoic acid and its derivatives, leveraging similar stereoselective strategies.
While not a catalyst itself, the cyclohexanone ring serves as a fundamental scaffold upon which complex, catalytically active environments can be built. Asymmetric organocatalysis, for example, often relies on the functionalization of core structures to create chiral molecules. Cyclohexanone-derived platforms can undergo diverse transformations like Michael additions and cycloadditions to build stereochemically rich products. nih.gov
Research has shown that chiral δ-lactone ring systems fused to a cyclohexanone scaffold can be synthesized with high enantioselectivity using organocatalysts. In these processes, the cyclohexanone unit is the foundational structure that is elaborated into the more complex final product. Similarly, enzyme catalysis has been used to functionalize the cyclohexanone ring to create bridged bicyclic scaffolds, demonstrating how the core structure directs the formation of intricate architectures. nih.gov This positions 2-(2-ethoxyethyl)cyclohexanone as a potential starting scaffold for developing new synthetic methodologies aimed at producing complex chiral molecules.
Polymer Chemistry Applications
In the realm of materials science, 2-(2-ethoxyethyl)cyclohexanone is explored for its potential roles in polymer chemistry, both as a building block for new polymers and as an additive to modify existing ones.
Furthermore, cyclohexanone can be directly polymerized with other molecules, such as formaldehyde (B43269), to create cyclohexanone-formaldehyde resins. mdpi.com These resins find use in coatings and adhesives. The presence of the 2-ethoxyethyl side chain on the 2-(2-ethoxyethyl)cyclohexanone molecule offers a way to introduce flexibility and modify the properties (like solubility and glass transition temperature) of such polymers, making it an interesting co-monomer for investigation in the development of new polymer materials.
Beyond serving as a monomer, 2-(2-ethoxyethyl)cyclohexanone has applications as a functional additive in polymer formulations. Its properties as an organic solvent allow it to be used in paints and coatings, where it can dissolve various resins and improve the application properties of the final product. researchgate.net In a broader context, cyclohexanone itself is widely used as a solvent for polymers, including nitrocellulose, vinyl chloride polymers, and methacrylate (B99206) polymers. beilstein-journals.org
The ethoxyethyl side chain enhances its solvent capabilities for specific polymer systems and can also act as a plasticizer, a substance added to a material to make it softer and more flexible. This plasticizing effect is crucial in tuning the mechanical properties of polymer films, coatings, and molded articles. Therefore, 2-(2-ethoxyethyl)cyclohexanone is a valuable compound for research into new polymer formulations where precise control over physical properties is required.
Contributions to Materials Science Research
Components in the Synthesis of Novel Functional Materials
Cyclohexanone, 2-(2-ethoxyethyl)- and its parent compound, cyclohexanone, are significant intermediates in the synthesis of functional polymers and complex organic molecules. The reactivity of the cyclohexanone ring, combined with the functionalities of its substituents, allows for its incorporation into larger, more complex material structures.
Research has established that cyclohexanone and its derivatives are critical starting materials for producing polyamides. evitachem.compenpet.com Specifically, cyclohexanone is a primary precursor in the manufacture of adipic acid and caprolactam, which are the essential monomers for the synthesis of Nylon 6 and Nylon 6,6, respectively. penpet.com The subject compound, Cyclohexanone, 2-(2-ethoxyethyl)-, is noted for its involvement in the production of polyamides and other polymers, a role attributed to its reactivity with amines and acids. evitachem.com
Furthermore, cyclohexanone derivatives are utilized in the creation of other functional resins. For instance, cyclohexanone can be reacted with formaldehyde to produce cyclohexanone-formaldehyde resins. google.comchemicalbook.com These resins are a class of synthetic polymers with various industrial applications. The versatility of the cyclohexanone structure is also demonstrated in advanced organic synthesis. Recent studies have shown that cyclohexanone derivatives can be used to create highly functionalized molecules, such as N-functionalized 2-aminophenols, through dehydrogenative processes. nih.gov This highlights the role of the cyclohexanone framework as a scaffold for building complex chemical structures that can be building blocks for new functional materials.
Precursors for Specialized Coatings and Adhesives
In the field of coatings and adhesives, Cyclohexanone, 2-(2-ethoxyethyl)- primarily serves as a specialty solvent and a potential precursor for resin synthesis. Its physical properties, such as its boiling point and solubility in organic solvents, make it suitable for these applications. evitachem.com
The compound is used as a solvent for various natural and synthetic resins, paints, and lacquers. evitachem.compenpet.com Its ability to dissolve a wide range of polymers is crucial for formulating coatings with desired viscosity, film-forming properties, and drying characteristics.
The chemical properties of Cyclohexanone, 2-(2-ethoxyethyl)- are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | Approximately 190 °C |
| Density | Approximately 0.93 g/cm³ |
| Physical State | Colorless liquid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. |
Environmental Behavior and Degradation Research
Biodegradation Pathways
The biodegradation of Cyclohexanone (B45756), 2-(2-ethoxyethyl)- involves the metabolic activity of microorganisms that can transform the compound, leading to its breakdown in the environment. The structure of the molecule, featuring a cyclohexanone ring and an ethoxyethyl side chain, suggests several potential enzymatic attack points.
Microbial Transformation Mechanisms
While specific studies on the microbial transformation of Cyclohexanone, 2-(2-ethoxyethyl)- are not extensively documented, the degradation pathways can be inferred from research on analogous compounds, such as alcohol ethoxylates (AEOs) and other substituted cyclohexanones.
Aerobic biodegradation of compounds containing ethoxylate chains typically proceeds through two primary mechanisms. researchgate.net One pathway involves the central fission of the ether bond that connects the alkyl group (in this case, the cyclohexanone moiety) to the ethoxylate chain. This would result in the formation of polyethylene (B3416737) glycols (PEGs) and a corresponding alcohol. researchgate.net Another significant aerobic pathway is the stepwise shortening of the ethoxylate chain , where terminal ethoxy units are cleaved, releasing acetaldehyde. researchgate.net Furthermore, the oxidation of the terminal alcohol group of the ethoxy chain can lead to the formation of carboxylated metabolites. nih.gov
Under anaerobic conditions, the biodegradation of ethoxylated compounds is also possible, primarily through the shortening of the ethoxylate chain via the cleavage of the terminal ethoxy unit. researchgate.net However, the presence of branching in the alkyl structure can impede anaerobic degradation. nih.gov In the case of Cyclohexanone, 2-(2-ethoxyethyl)-, the substituted cyclohexyl ring could present a steric hindrance that may affect the rate and extent of anaerobic breakdown. nih.gov
Microorganisms from genera such as Pseudomonas have been shown to be effective in degrading cyclohexanone and related compounds, often utilizing them as a carbon source. researchgate.net The degradation of the cyclohexanone ring itself can be initiated by monooxygenase enzymes, which introduce a hydroxyl group, leading to ring cleavage and subsequent metabolism through pathways like the β-ketoadipate pathway.
A study on a substituted cyclohexanone, 2-(2'-acetoxyethyl)cyclohexanone, demonstrated a regio- and enantioselective biotransformation by a cyclopentanone (B42830) monooxygenase, yielding an optically enriched (S)-(+)-7-(2'-acetoxyethyl)-2-oxepanone. researchgate.net This suggests that a Baeyer-Villiger type oxidation could be a key microbial transformation mechanism for Cyclohexanone, 2-(2-ethoxyethyl)-, leading to the formation of a lactone.
Identification of Biologically Derived Metabolites
Based on the inferred microbial transformation mechanisms, a number of biologically derived metabolites of Cyclohexanone, 2-(2-ethoxyethyl)- can be anticipated.
The central fission pathway would likely produce 2-ethoxyethanol (B86334) and cyclohexanone . Further degradation of 2-ethoxyethanol could lead to ethoxyacetic acid . The shortening of the ethoxylate chain would result in the formation of 2-(hydroxyethyl)cyclohexanone and acetaldehyde .
Oxidation of the cyclohexanone ring could lead to various hydroxylated and dicarboxylic acid derivatives. Following a potential Baeyer-Villiger oxidation, the primary metabolite would be a lactone , specifically a derivative of oxepanone. researchgate.net Subsequent hydrolysis of the lactone would yield a corresponding hydroxy-carboxylic acid .
A recent study on the metabolism of cyclohexanone in critically ill children identified trans-1,2-cyclohexanediol (B13532) and trans-1,4-cyclohexanediol as major metabolites. nih.gov While this is in a mammalian system, it highlights the potential for hydroxylation of the cyclohexyl ring as a metabolic route.
The following table summarizes the potential biologically derived metabolites of Cyclohexanone, 2-(2-ethoxyethyl)-.
| Potential Metabolite | Inferred Formation Pathway |
| 2-Ethoxyethanol | Central fission of the ether linkage |
| Cyclohexanone | Central fission of the ether linkage |
| Ethoxyacetic acid | Oxidation of 2-ethoxyethanol |
| 2-(Hydroxyethyl)cyclohexanone | Shortening of the ethoxylate chain |
| Acetaldehyde | Cleavage of the terminal ethoxy unit |
| Substituted Oxepanone (lactone) | Baeyer-Villiger monooxygenase action on the cyclohexanone ring |
| Hydroxy-carboxylic acid | Hydrolysis of the lactone metabolite |
| Hydroxylated cyclohexanone derivatives | Ring oxidation |
Atmospheric Degradation Processes
The presence of Cyclohexanone, 2-(2-ethoxyethyl)- in the atmosphere would subject it to various degradation processes, primarily driven by photochemical reactions.
Photochemical Oxidation Pathways in the Atmosphere
Ketones are known to undergo photolysis in the atmosphere, a process initiated by the absorption of ultraviolet (UV) radiation. The photochemistry of cyclohexanone, a core structure of the target compound, has been studied and reveals that upon photoexcitation to its first singlet excited state, it can undergo ring-opening via cleavage of the C-Cα bond adjacent to the carbonyl group. uci.eduresearchgate.net This leads to the formation of a biradical intermediate which can then undergo further reactions, including decarbonylation to form smaller, more volatile organic compounds.
The presence of an ethoxyethyl substituent on the cyclohexanone ring is expected to influence the photochemical pathways. The ether linkage may also be susceptible to photochemical cleavage. In the lower atmosphere, only molecules that can absorb light at wavelengths greater than 290 nm are considered photochemically active. colorado.edu Ketones typically have an n→π* transition in the near-UV region that can be accessed by solar radiation in the troposphere. researchgate.net
Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals)
The primary chemical sink for most organic compounds in the troposphere is their reaction with hydroxyl (•OH) radicals. The rate of this reaction is a key determinant of the atmospheric lifetime of a compound. For cyclohexanol (B46403), a related compound, the gas-phase reaction with •OH radicals is relatively fast, with a determined rate coefficient of (19.0 ± 4.8) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. This corresponds to an estimated atmospheric lifetime of about 15 hours, assuming an average •OH radical concentration. researchgate.net
The reaction of •OH radicals with Cyclohexanone, 2-(2-ethoxyethyl)- is expected to proceed via hydrogen abstraction. The potential sites for hydrogen abstraction include the carbon atoms of the cyclohexyl ring, particularly the α-hydrogens to the carbonyl group, and the carbon atoms of the ethoxyethyl side chain. Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is also a likely pathway.
The reaction with •OH radicals will lead to the formation of organic peroxy radicals (RO₂•), which can then react with nitric oxide (NO) or other peroxy radicals to form a variety of stable oxidation products, including other ketones, aldehydes, and alcohols. For example, the reaction of cyclohexanol with •OH radicals has been shown to produce cyclohexanone, hexanedial, and hydroxycyclohexanones. researchgate.net
The following table outlines the potential atmospheric degradation processes for Cyclohexanone, 2-(2-ethoxyethyl)-.
| Process | Description | Potential Products |
| Photolysis | Direct breakdown by solar UV radiation. | Ring-opened radical species, smaller volatile organic compounds. |
| Reaction with •OH radicals | Hydrogen abstraction from the cyclohexyl ring or the ethoxyethyl side chain. | Organic peroxy radicals, hydroperoxides, other ketones, aldehydes, alcohols. |
Analytical Methodologies for Environmental Detection and Monitoring
The detection and quantification of Cyclohexanone, 2-(2-ethoxyethyl)- in environmental matrices such as water, soil, and air require sensitive and selective analytical methods. Given its chemical structure, a combination of chromatographic and spectrometric techniques would be most suitable.
For water and soil samples, sample preparation is a critical first step and may involve techniques such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) to concentrate the analyte and remove interfering matrix components. azolifesciences.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For ethoxylated compounds, derivatization, for instance with a silylating agent like BSTFA, can be employed to increase their volatility and improve chromatographic performance. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly effective method, particularly for non-volatile or thermally labile compounds. epa.govnih.govmdpi.com It offers high sensitivity and selectivity, allowing for the detection of trace levels of the target compound and its metabolites in complex environmental samples. epa.gov The use of techniques like selected reaction monitoring (SRM) can further enhance the specificity of the analysis. thermofisher.com
For air monitoring, active sampling onto sorbent tubes followed by thermal desorption and analysis by GC-MS is a common approach for volatile organic compounds.
The following table provides a summary of suitable analytical techniques for the environmental monitoring of Cyclohexanone, 2-(2-ethoxyethyl)-.
| Technique | Sample Matrix | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | High resolution for volatile and semi-volatile compounds; may require derivatization for ethoxylated compounds. researchgate.netresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil | High sensitivity and selectivity for a wide range of polarities; suitable for non-volatile compounds and metabolites. epa.govnih.govmdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Water, Soil, Air | Provides accurate mass measurements for confident identification of unknown metabolites and degradation products. azolifesciences.com |
Advanced Separation Techniques for Environmental Samples
The effective analysis of "Cyclohexanone, 2-(2-ethoxyethyl)-" in environmental matrices such as water, soil, and sediment would necessitate sophisticated sample preparation and chromatographic separation techniques to isolate the analyte from a multitude of interfering substances.
Sample Preparation and Extraction:
For aqueous samples, Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are highly suitable methods. rsc.orgnih.gov SPE allows for the concentration of the analyte from a large volume of water onto a solid sorbent, which can then be eluted with a small volume of organic solvent. mdpi.com The choice of sorbent is critical; for a compound with moderate polarity like "Cyclohexanone, 2-(2-ethoxyethyl)-", a polymeric sorbent or a modified silica-based sorbent would likely provide good retention and recovery. SPME is a solvent-free technique where a coated fiber is exposed to the sample, and the analyte partitions onto the fiber, which can then be directly introduced into the analytical instrument. nih.govresearchgate.net
For solid matrices like soil and sediment, more rigorous extraction techniques are required. Pressurized Liquid Extraction (PLE) and Soxhlet extraction are common choices for SVOCs. ub.edu PLE uses elevated temperatures and pressures to rapidly extract analytes, while Soxhlet extraction is a classical and exhaustive technique. cem.com The choice of solvent would be crucial, with moderately polar solvents or mixtures likely being most effective for "Cyclohexanone, 2-(2-ethoxyethyl)-".
Chromatographic Separation:
Following extraction, chromatographic techniques are employed to separate the target compound from other co-extracted substances.
Gas Chromatography (GC): Given that "Cyclohexanone, 2-(2-ethoxyethyl)-" is a semi-volatile compound, GC would be a primary technique for its analysis. thermofisher.com The compound would be volatilized and passed through a capillary column, with separation based on its boiling point and interaction with the column's stationary phase. Coupling GC with a Mass Spectrometer (MS) would provide both high selectivity and sensitivity, allowing for confident identification and quantification. alsenvironmental.co.uknih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly if the compound or its degradation products are not sufficiently volatile or are thermally labile. thermofisher.comnih.gov This technique separates compounds in the liquid phase based on their partitioning between the mobile phase and a stationary phase. LC-MS/MS offers excellent specificity and sensitivity, making it ideal for detecting trace levels of organic micropollutants in complex samples. acs.orgnih.gov
Quantitative Analysis in Complex Environmental Matrices
The quantitative analysis of "Cyclohexanone, 2-(2-ethoxyethyl)-" in complex environmental matrices is fraught with challenges, including low concentrations and the presence of co-eluting interfering compounds (matrix effects). researchgate.netnih.gov
Method Validation:
A rigorous method validation would be essential to ensure the reliability of any analytical data. Key validation parameters include:
Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specific range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements.
Recovery: The efficiency of the extraction process, determined by analyzing spiked samples.
Addressing Matrix Effects:
Matrix effects, which can cause suppression or enhancement of the analytical signal, are a significant issue in environmental analysis. nih.gov To mitigate these effects, several strategies can be employed:
Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix sample that is similar to the samples being analyzed.
Use of Internal Standards: A known amount of a compound that is chemically similar to the analyte (but not present in the sample) is added to all samples, standards, and blanks. This helps to correct for variations in extraction efficiency and instrument response. For "Cyclohexanone, 2-(2-ethoxyethyl)-", a deuterated analog would be an ideal internal standard.
The following table provides hypothetical performance data for the proposed analytical methods, based on typical values for similar semi-volatile organic compounds.
Table 1: Hypothetical Performance Characteristics of Proposed Analytical Methods for Cyclohexanone, 2-(2-ethoxyethyl)-
| Analytical Method | Matrix | Recovery (%) | LOD (ng/L or µg/kg) | LOQ (ng/L or µg/kg) |
|---|---|---|---|---|
| SPE-GC-MS | Water | 85-110 | 1-10 | 3-30 |
| SPME-GC-MS | Water | 80-105 | 5-25 | 15-75 |
| PLE-GC-MS | Soil | 75-115 | 0.1-1.0 | 0.3-3.0 |
| SPE-LC-MS/MS | Water | 90-110 | 0.5-5 | 1.5-15 |
| PLE-LC-MS/MS | Soil | 80-110 | 0.05-0.5 | 0.15-1.5 |
Future Research Directions and Emerging Trends
Development of Novel Asymmetric Synthetic Routes to Chiral Analogues
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. While methods for the synthesis of substituted cyclohexanones exist, the development of novel asymmetric routes to chiral analogues of "Cyclohexanone, 2-(2-ethoxyethyl)-" presents a compelling area for future research. Current research on the asymmetric synthesis of related cyclic ketones provides a foundation for this endeavor. For instance, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts has been successfully employed for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives. mdpi.com Such strategies could be adapted to introduce chirality to the cyclohexanone (B45756) ring of the target molecule.
Furthermore, organocatalytic methods, which have seen a surge in popularity due to their mild reaction conditions and environmental compatibility, offer a promising avenue. nih.gov The desymmetrization of prochiral cyclohexadienones using chiral catalysts is a powerful strategy that could be explored for creating stereocenters in precursors to "Cyclohexanone, 2-(2-ethoxyethyl)-" analogues. nih.gov The development of these synthetic routes would enable the investigation of the stereochemistry's influence on the compound's properties and potential applications.
| Synthetic Strategy | Potential Application to 2-(2-ethoxyethyl)cyclohexanone Analogues | Key Considerations |
| Asymmetric Transfer Hydrogenation | Enantioselective reduction of a corresponding cyclohexenone precursor. | Catalyst selection, optimization of reaction conditions (temperature, pressure, solvent). |
| Organocatalytic Desymmetrization | Creation of chiral centers in a prochiral precursor to the target molecule. | Design of appropriate chiral organocatalysts, substrate scope. |
| Chiral Auxiliary-Mediated Synthesis | Diastereoselective alkylation or other modifications of a cyclohexanone precursor. | Selection of a suitable and readily removable chiral auxiliary. |
Exploration of New Catalytic Transformations
The functional groups present in "Cyclohexanone, 2-(2-ethoxyethyl)-"—a ketone and an ether—offer multiple sites for catalytic transformations. Future research will likely focus on exploring novel catalytic reactions to modify this scaffold and generate a diverse library of derivatives. For instance, the ether linkage, while generally stable, can be cleaved under specific acidic conditions or using specialized catalysts. masterorganicchemistry.com The development of selective catalytic methods for ether cleavage or functionalization in the presence of the ketone would be a significant advancement.
Conversely, the ketone moiety is a versatile handle for a wide range of catalytic reactions. This includes, but is not limited to, catalytic hydrogenation to the corresponding alcohol, reductive amination to form substituted amines, and various carbon-carbon bond-forming reactions. The development of catalysts that can effect these transformations with high chemo- and stereoselectivity will be crucial. For example, recent advances have seen the use of iridium complexes for the reductive coupling of ketones to form ethers, a transformation that could potentially be applied in a reverse sense or for further derivatization. rsc.org Additionally, the oxidation of the ether side chain to introduce new functional groups is another area ripe for exploration, with methods for oxidizing secondary methyl ethers to ketones already established. acs.org
Advanced Mechanistic Studies Using Ultrafast Spectroscopy
A detailed understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, are powerful tools for probing the intricate details of chemical reactions on their natural timescales. Future research could employ these advanced techniques to elucidate the mechanisms of reactions involving "Cyclohexanone, 2-(2-ethoxyethyl)-".
For example, studying the dynamics of enolate formation or the precise mechanism of catalytic hydrogenation at the molecular level could provide invaluable insights. Mechanistic studies on related systems, such as the Baeyer-Villiger oxidation of cyclohexanone catalyzed by cyclohexanone monooxygenase, have revealed the involvement of specific flavin-peroxide intermediates. nih.gov Similar detailed investigations into the catalytic transformations of "Cyclohexanone, 2-(2-ethoxyethyl)-" could uncover transient species and transition states, guiding the development of more efficient and selective catalysts. The study of photochemical reactions, such as the enantioselective photocyclization of related 2-aryloxy-cyclohex-2-enones, could also benefit from ultrafast spectroscopic analysis to understand the excited-state dynamics that govern the stereochemical outcome. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for its Derivatives
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the planning of synthetic routes. rjptonline.org For the derivatives of "Cyclohexanone, 2-(2-ethoxyethyl)-", these computational tools hold immense potential. ML models can be trained on existing chemical data to predict a wide range of properties for novel derivatives, including their reactivity, spectral characteristics, and potential biological activity. iapchem.org This predictive capability can significantly accelerate the discovery of new compounds with desired functionalities by prioritizing synthetic efforts on the most promising candidates.
| AI/ML Application | Potential Impact on Research of 2-(2-ethoxyethyl)cyclohexanone Derivatives |
| Property Prediction | Accelerated screening of virtual libraries for desired properties (e.g., solubility, reactivity). |
| Synthesis Planning | Design of efficient and novel synthetic routes to complex target molecules. |
| Reaction Optimization | Prediction of optimal reaction conditions (e.g., catalyst, solvent, temperature) for higher yields and selectivity. |
| Mechanistic Insights | Analysis of large datasets from computational chemistry to identify patterns and predict reaction pathways. |
Investigation of Supramolecular Interactions and Self-Assembly Potential
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, nanotechnology, and biology. rsc.org The structure of "Cyclohexanone, 2-(2-ethoxyethyl)-", with its polar ketone group and flexible ether side chain, suggests a potential for engaging in various supramolecular interactions, including hydrogen bonding (with appropriate partners), dipole-dipole interactions, and van der Waals forces.
Future research could investigate the ability of this compound and its derivatives to form ordered structures through self-assembly. harvard.edu The ether linkage, in particular, can act as a hydrogen bond acceptor and can influence the packing of molecules in the solid state or in solution. nih.gov By designing derivatives with specific recognition motifs, it may be possible to create novel supramolecular architectures such as gels, liquid crystals, or functional thin films. The study of these self-assembly processes could lead to the development of new materials with tailored properties. The principles of supramolecular clustering, where multiple weak interactions cooperate to produce strong and reversible binding, could also be explored in the context of multivalent systems incorporating this cyclohexanone derivative. rsc.org
Q & A
Q. How can researchers address variability in reported yields for 2-(2-ethoxyethyl)-cyclohexanone synthesis?
- Methodological Answer : Variability often stems from impurities in starting materials or inconsistent distillation conditions. Implement quality control via GC-MS for raw materials and standardize fractional distillation parameters (e.g., packing material, reflux ratio). Document batch-specific adjustments in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
